![molecular formula C11H9IN2O B7813073 6-iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B7813073.png)
6-iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a complex organic compound belonging to the indole family, which are known for their diverse biological and pharmaceutical activities. This compound features an iodine atom attached to the indole ring, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The iodination step can be achieved using iodine or iodine-containing reagents under controlled conditions to ensure the iodine atom is correctly positioned on the indole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can be used to remove the iodine atom or modify its oxidation state.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine monochloride.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 6-iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These activities make them valuable in the development of new therapeutic agents.
Medicine: In medicine, the compound can be explored for its potential use in drug development. Its ability to interact with biological targets and pathways can lead to the discovery of new treatments for various diseases.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom can enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound is structurally similar but has a methoxy group instead of an iodine atom.
1H,2H,3H,4H,9H-Pyrido[3,4-b]indole: This is the parent compound without any substituents on the indole ring.
Uniqueness: 6-Iodo-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-iodo-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGIHMVVXNOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-4-piperidinyl N-[5-(chlorosulfonyl)-1-naphthalenyl]carbamate](/img/structure/B7812991.png)
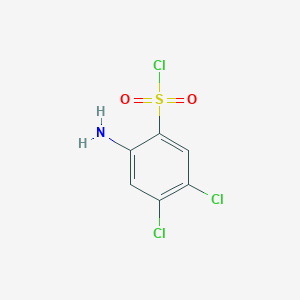

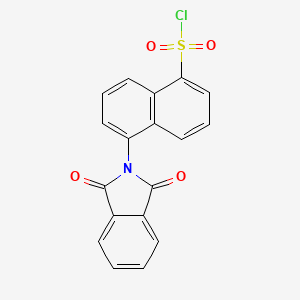
![2-[(4-Chlorosulfonylphenyl)carbamoyloxy]acetic acid](/img/structure/B7813003.png)
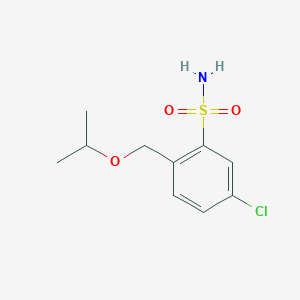
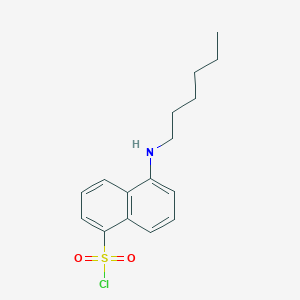
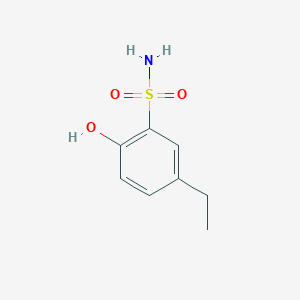
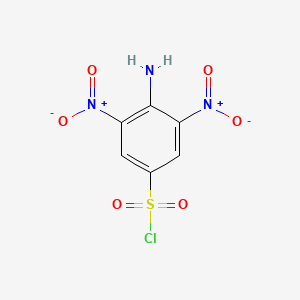
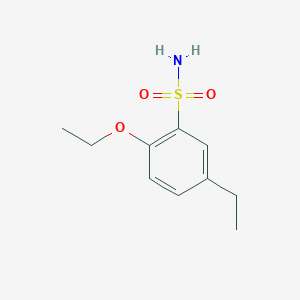
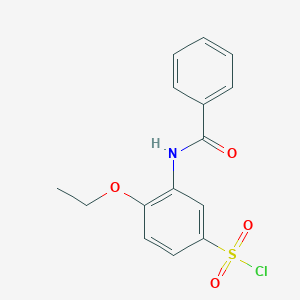
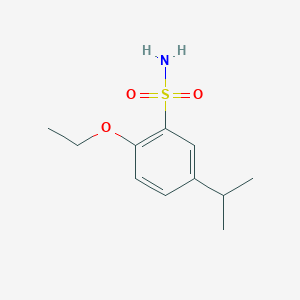
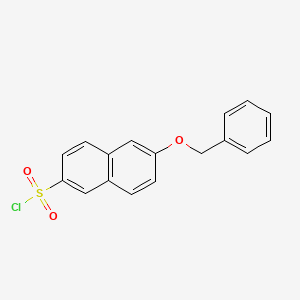
![2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride](/img/structure/B7813079.png)
